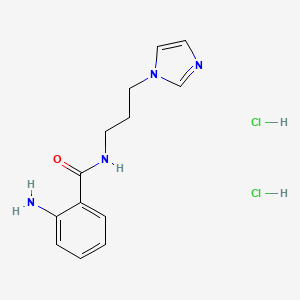
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a chemical compound that features an imidazole ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride typically involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, aqueous or organic solvent.
Reduction: Lithium aluminum hydride; conditionsanhydrous ether, reflux.
Substitution: Various nucleophiles; conditionsorganic solvent, room temperature or elevated temperature.
Major Products Formed
Oxidation: Formation of imidazole N-oxide derivatives.
Reduction: Formation of 2-aminobenzylamine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The benzamide group can interact with proteins and nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- N-(3-(1H-Imidazol-1-yl)propyl)methanesulfonamide hydrochloride
- 4-(1H-Imidazol-1-yl)phenol
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is unique due to its specific combination of an imidazole ring and a benzamide group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzamide dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H16Cl2N4O
- Molecular Weight : 303.20 g/mol
- CAS Number : 1829089-93-1
The compound features an imidazole ring and a benzamide moiety, which are known to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings related to its anticancer activity:
The compound exhibits several mechanisms through which it exerts its anticancer effects:
- Tubulin Polymerization Inhibition : Similar to other imidazole derivatives, it inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase.
- EGFR Pathway Modulation : It has been shown to inhibit EGFR phosphorylation, which is crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, enhancing the effectiveness of traditional therapies like doxorubicin.
Study on A549 Cells
In a study evaluating the effects on A549 lung cancer cells, this compound demonstrated significant growth inhibition with an IC50 value of 1.68 µM, indicating strong potential as an anticancer agent against lung cancer .
Study on MCF-7 Cells
Another investigation focused on MCF-7 breast cancer cells revealed that the compound induced apoptosis and had an IC50 value of 5.85 µM. This suggests that it may be effective in treating breast cancer by triggering programmed cell death .
Comparison with Other Compounds
When compared to standard anticancer agents like doxorubicin, this compound shows promising activity levels, particularly against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | A549 | 0.90 |
| This compound | A549 | 1.68 |
| N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | MCF-7 | 3.0 |
Properties
Molecular Formula |
C13H18Cl2N4O |
|---|---|
Molecular Weight |
317.21 g/mol |
IUPAC Name |
2-amino-N-(3-imidazol-1-ylpropyl)benzamide;dihydrochloride |
InChI |
InChI=1S/C13H16N4O.2ClH/c14-12-5-2-1-4-11(12)13(18)16-6-3-8-17-9-7-15-10-17;;/h1-2,4-5,7,9-10H,3,6,8,14H2,(H,16,18);2*1H |
InChI Key |
DECVWDSXBSXNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN2C=CN=C2)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















